molecular formula C16H14O8 B14563381 2-Methyl-4-oxo-4H-1-benzopyran-3,5,8-triyl triacetate CAS No. 61885-15-2

2-Methyl-4-oxo-4H-1-benzopyran-3,5,8-triyl triacetate

Cat. No.: B14563381
CAS No.: 61885-15-2
M. Wt: 334.28 g/mol
InChI Key: QZAFKAOMYPDXQE-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-chromene-3,5,8-triyl triacetate is a derivative of chromene, a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4H-chromene-3,5,8-triyl triacetate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-oxo-4H-chromene-3-carbaldehyde reacts with malononitrile or cyanoacetates in the presence of a base such as sodium carbonate or diethylamine . This reaction is often carried out in an environmentally friendly medium, such as an ethanol-water mixture .

Industrial Production Methods

Industrial production of this compound may involve scalable one-pot synthesis methods to enhance yield and reduce reaction time. The use of recyclable catalysts and green methodologies is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-chromene-3,5,8-triyl triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-4H-chromene-3,5,8-triyl triacetate is unique due to its triacetate functional groups, which enhance its solubility and reactivity. This makes it a valuable compound for further chemical modifications and applications in medicinal chemistry .

Properties

CAS No.

61885-15-2

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

(3,8-diacetyloxy-2-methyl-4-oxochromen-5-yl) acetate

InChI

InChI=1S/C16H14O8/c1-7-15(24-10(4)19)14(20)13-11(22-8(2)17)5-6-12(16(13)21-7)23-9(3)18/h5-6H,1-4H3

InChI Key

QZAFKAOMYPDXQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C=CC(=C2O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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